molecular formula C4H3BrKNO3 B2815841 Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate CAS No. 2009013-70-9

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate

Cat. No.: B2815841
CAS No.: 2009013-70-9
M. Wt: 232.074
InChI Key: CWAPOTOSSNVPSS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a heterocyclic compound that belongs to the isoxazole family. This compound is characterized by the presence of a bromine atom at the 3-position and a carboxylate group at the 5-position of the dihydroisoxazole ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate can be synthesized via a [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide generated in situ in the presence of Chloramine-T . This method involves the formation of the isoxazole ring through a cycloaddition reaction, which is a common approach for synthesizing isoxazole derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar cycloaddition reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reaction conditions is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various substituted isoxazole derivatives, which can have different functional groups attached to the isoxazole ring. These derivatives are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biological processes and as a tool for investigating the mechanisms of action of different biological molecules.

    Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and proteins, depending on its structure and the specific biological system being studied. The isoxazole ring is known to interact with various biological targets, making it a valuable tool in the study of biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is unique due to the presence of the potassium carboxylate group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and allows for its use in a variety of chemical and biological applications.

Properties

IUPAC Name

potassium;3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO3.K/c5-3-1-2(4(7)8)9-6-3;/h2H,1H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAPOTOSSNVPSS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Br)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrKNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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